Cas no 223127-00-2 (2'-Hydroxybiphenyl-4-carboxylic Acid)

2'-Hydroxybiphenyl-4-carboxylic Acid is a biphenyl derivative featuring both a carboxylic acid and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its distinct structure allows for selective reactivity, enabling its use in the preparation of fine chemicals, ligands, and bioactive compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its dual functional groups also provide opportunities for further derivatization, such as esterification or metal coordination, enhancing its utility in material science and catalysis. High purity grades are available, ensuring reproducibility in research and industrial processes.
2'-Hydroxybiphenyl-4-carboxylic Acid structure
223127-00-2 structure
Product name:2'-Hydroxybiphenyl-4-carboxylic Acid
CAS No:223127-00-2
MF:C13H10O3
MW:214.216703891754
MDL:MFCD06802564
CID:244480
PubChem ID:10656244

2'-Hydroxybiphenyl-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylicacid, 2'-hydroxy-
    • 4-(2-HYDROXYPHENYL)BENZOIC ACID
    • 2'-Hydroxy[1,1'-biphenyl]-4-carboxylic acid
    • ACMC-1CKZV
    • ANW-24819
    • CTK1A0223
    • MolPort-000-927-663
    • SureCN2038730
    • I11741
    • 2'-Hydroxy-[1,1'-biphenyl]-4-carboxylicacid
    • DTXSID40443078
    • BENUSPOXKHTNPC-UHFFFAOYSA-N
    • 2'-hydroxy-biphenyl-4-carboxylic acid
    • YIA12700
    • BB 0223678
    • AKOS004118808
    • SCHEMBL2038730
    • 223127-00-2
    • A878613
    • 2,4-hydroxy-phenyl benzoic acid
    • 2'-Hydroxybiphenyl-4-carboxylic acid
    • MFCD06802564
    • 2'-Hydroxybiphenyl-4-carboxylic Acid
    • MDL: MFCD06802564
    • Inchi: InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16)
    • InChI Key: BENUSPOXKHTNPC-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O

Computed Properties

  • Exact Mass: 214.06300
  • Monoisotopic Mass: 214.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: 2.75740

2'-Hydroxybiphenyl-4-carboxylic Acid Security Information

2'-Hydroxybiphenyl-4-carboxylic Acid Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2'-Hydroxybiphenyl-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB318297-1 g
4-(2-Hydroxyphenyl)benzoic acid; 97%
223127-00-2
1g
€246.00 2023-04-26
Alichem
A019111157-5g
2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
223127-00-2 95%
5g
$460.56 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H182940-5g
2'-Hydroxybiphenyl-4-carboxylic Acid
223127-00-2 98%
5g
¥3358.90 2023-09-02
A2B Chem LLC
AD24963-5g
4-(2-Hydroxyphenyl)benzoic acid
223127-00-2 98%
5g
$532.00 2024-04-20
abcr
AB318297-5g
4-(2-Hydroxyphenyl)benzoic acid, 97%; .
223127-00-2 97%
5g
€858.00 2024-06-08
abcr
AB318297-1g
4-(2-Hydroxyphenyl)benzoic acid, 97%; .
223127-00-2 97%
1g
€246.00 2024-06-08
1PlusChem
1P006ZCZ-5g
2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
223127-00-2 98%
5g
$566.00 2025-02-21
Ambeed
A324103-5g
2'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
223127-00-2 98%
5g
$464.0 2024-04-21
abcr
AB318297-5 g
4-(2-Hydroxyphenyl)benzoic acid; 97%
223127-00-2
5g
€858.00 2023-04-26
TRC
B443808-500mg
2'-Hydroxybiphenyl-4-carboxylic Acid
223127-00-2
500mg
$ 210.00 2022-06-07

Additional information on 2'-Hydroxybiphenyl-4-carboxylic Acid

Introduction to 2'-Hydroxybiphenyl-4-carboxylic Acid (CAS No: 223127-00-2)

2'-Hydroxybiphenyl-4-carboxylic Acid, with the chemical identifier CAS No: 223127-00-2, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its biphenyl core structure with hydroxyl and carboxylic acid functional groups, has garnered attention due to its versatile applications in medicinal chemistry and material science. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The biphenyl scaffold is a common motif in pharmaceuticals, known for its stability and ability to interact with biological targets. In particular, 2'-Hydroxybiphenyl-4-carboxylic Acid has been studied for its potential in developing novel therapeutic agents. Recent research has highlighted its role as a precursor in the synthesis of inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The hydroxyl group at the 2-position and the carboxylic acid at the 4-position provide multiple sites for chemical modification, enabling the design of structurally diverse derivatives with enhanced pharmacological properties.

One of the most compelling aspects of 2'-Hydroxybiphenyl-4-carboxylic Acid is its utility in the development of organic electronic materials. The conjugated system of the biphenyl ring facilitates charge transport, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer matrices to improve charge mobility and device performance. The carboxylic acid moiety also allows for further functionalization via esterification or amidation, expanding its applicability in material science.

In the context of drug discovery, 2'-Hydroxybiphenyl-4-carboxylic Acid has been investigated for its potential as a scaffold for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of 2'-Hydroxybiphenyl-4-carboxylic Acid, scientists have designed molecules that can selectively inhibit specific kinases, thereby modulating pathological signaling networks. Preliminary studies have shown promising results in vitro, suggesting its therapeutic potential.

The synthesis of 2'-Hydroxybiphenyl-4-carboxylic Acid typically involves multi-step organic reactions, starting from commercially available biphenyl derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to introduce the hydroxyl and carboxylic acid functionalities at desired positions. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have also influenced the synthesis of this compound, emphasizing sustainable practices and minimal waste generation.

From a computational chemistry perspective, 2'-Hydroxybiphenyl-4-carboxylic Acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Computer simulations have provided insights into binding affinities, enzyme kinetics, and drug metabolism. These findings are invaluable for rational drug design, allowing researchers to fine-tune molecular structures for improved efficacy and reduced side effects. The integration of experimental data with computational predictions has become a cornerstone in modern pharmaceutical research.

The pharmacological profile of 2'-Hydroxybiphenyl-4-carboxylic Acid has been further explored through preclinical studies. These investigations have focused on evaluating its toxicity profiles, pharmacokinetic behavior, and potential therapeutic effects. In animal models, derivatives of this compound have demonstrated anti-inflammatory and anticancer properties without significant adverse effects. Such findings pave the way for future clinical trials aimed at validating its safety and efficacy in human populations.

The versatility of 2'-Hydroxybiphenyl-4-carboxylic Acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural framework can be modified to develop novel pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact. Additionally, its role as a building block in fine chemical synthesis underscores its importance in industrial applications.

In conclusion,2'-Hydroxybiphenyl-4-carboxylic Acid (CAS No: 223127-00-2) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool in drug discovery, material science, and industrial chemistry. As research continues to uncover new applications and synthetic strategies,2'-Hydroxybiphenyl-4-carboxylic Acid is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:223127-00-2)2'-Hydroxybiphenyl-4-carboxylic Acid
A878613
Purity:99%
Quantity:5g
Price ($):418.0